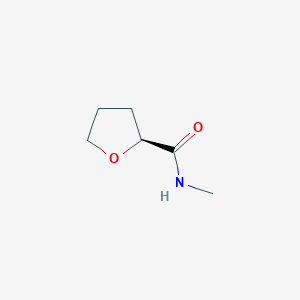

(2S)-N-methyloxolane-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-6(8)5-3-2-4-9-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDUUUBNJFUNJR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization of 2s N Methyloxolane 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (2S)-N-methyloxolane-2-carboxamide, this would involve several key NMR experiments.

¹H NMR for Structural Elucidation and Stereochemical Assignment

In a hypothetical analysis, the ¹H NMR spectrum would be crucial for identifying the number of unique proton environments, their connectivity through spin-spin coupling, and their spatial arrangement. The stereochemistry at the C2 position would influence the chemical shifts and coupling constants of the protons on the oxolane ring.

¹³C NMR for Carbon Framework Analysis

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the number of distinct carbon atoms and their chemical environments, confirming the carbon backbone of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be instrumental in assembling the molecular structure. COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, key for connecting the N-methylcarboxamide group to the oxolane ring.

Use of Lanthanide Shift Reagents for Conformational and Stereochemical Analysis

The use of chiral lanthanide shift reagents could, in principle, be employed to aid in the stereochemical assignment. These reagents can induce significant shifts in the NMR signals of nearby protons, and the magnitude of these shifts can provide information about the three-dimensional structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the key functional groups present in this compound. Characteristic absorption bands for the amide C=O stretching, N-H bending (if a secondary amide were present, though here it is tertiary), C-N stretching, and C-O-C stretching of the ether in the oxolane ring would be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would determine the molecular weight of the compound and provide information about its structure through analysis of its fragmentation pattern. The fragmentation would likely involve cleavage of the amide bond and fragmentation of the oxolane ring.

While the principles of these advanced spectroscopic and chromatographic techniques are well-established for the characterization of organic molecules, their specific application to this compound cannot be detailed due to the absence of experimental data in the public domain. The synthesis and subsequent detailed analytical characterization of this compound would be required to populate the outlined sections with factual and scientifically accurate information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the accurate determination of the elemental composition of a molecule. By providing a high-resolution mass measurement, HRMS can confirm the molecular formula of this compound. The technique is capable of distinguishing between compounds with the same nominal mass but different elemental compositions, thus offering a high degree of confidence in the identification of the compound. For carboxamide-type compounds, liquid chromatography coupled with HRMS has been effectively used for their analysis. nih.gov

| Parameter | Value |

| Molecular Formula | C6H11NO2 |

| Monoisotopic Mass | 129.07898 u |

| Calculated m/z | 130.08625 (M+H)+ |

Chiral Chromatography and Enantioseparation Techniques

The separation of enantiomers is essential for determining the enantiomeric purity of a chiral compound. Chiral chromatography is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) to achieve separation. nih.gov

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for the enantioseparation of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of racemic mixtures. nih.govwindows.net For instance, cellulose tris(3-chloro-4-methylphenylcarbamate) and amylose tris(5-chloro-2-methylphenylcarbamate) have demonstrated successful baseline resolution of enantiomers for structurally related compounds. nih.gov The selection of the appropriate CSP is crucial and often involves screening various columns to find the one that provides the best separation for the target molecule. nih.govwindows.net For carboxamides, columns with a chiral stationary phase composed of amylose tris (3-chloro-4-methylphenylcarbamate) have been used successfully. nih.gov

The efficiency of enantioseparation in chiral HPLC is significantly influenced by the composition of the mobile phase and the column temperature. nih.govmdpi.com The choice of organic modifier (e.g., methanol (B129727), ethanol (B145695), acetonitrile) and additives can dramatically alter retention times and resolution. nih.govchromatographyonline.comchromatographyonline.com For example, in supercritical fluid chromatography (SFC), a green alternative to HPLC, the use of CO2 with alcohol modifiers like methanol or ethanol has been shown to be effective. mdpi.com

Temperature also plays a critical role; a decrease in temperature often leads to increased retention. researchgate.net Van't Hoff plots, which correlate the logarithm of the retention factor with the inverse of the temperature, can be used to determine the thermodynamic parameters of the separation, revealing whether the process is enthalpy or entropy-driven. nih.govresearchgate.net

Table: Parameters for Optimization of Chiral HPLC

| Parameter | Variables | Effect on Separation |

| Mobile Phase | Organic Modifier (Methanol, Ethanol, Acetonitrile), Additives (e.g., Ammonium Formate) | Influences retention time, selectivity, and peak shape. chromatographyonline.comchromatographyonline.comnih.gov |

| Temperature | Column Temperature | Affects retention factor and can alter enantioselectivity. nih.govresearchgate.net |

| Flow Rate | Isocratic or Gradient | Determines the analysis time and can impact resolution. nih.gov |

While direct analysis of this compound by Gas Chromatography (GC) may be challenging due to its polarity and potential for thermal degradation, GC can be employed for the analysis of its volatile derivatives. Derivatization is a technique used to convert non-volatile compounds into a form suitable for GC analysis. For chiral separations, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, the underivatized compound may be analyzed on a GC column with a chiral stationary phase. The applicability of GC would depend on the successful development of a suitable derivatization method or the availability of a robust chiral GC column for this specific compound.

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique for characterizing chiral compounds by measuring their optical rotation, which is the angle to which a plane of polarized light is rotated when passed through a sample. libretexts.org The specific rotation, [α], is a characteristic physical property of an enantiomer. libretexts.org For this compound, the "S" configuration indicates a specific spatial arrangement of atoms, which will result in a characteristic optical rotation.

The measurement is typically performed using a polarimeter at a specific wavelength (commonly the sodium D-line at 589 nm), temperature, and concentration in a specified solvent. libretexts.orgjasco.ro The observed rotation is dependent on these parameters, and it is crucial to report them for the value to be meaningful. researchgate.net For example, the specific rotation of a compound can vary significantly with the solvent used. researchgate.net

Stereochemical Investigations and Chiral Recognition Mechanisms

Enantiomeric Purity Determination and Control

The enantiomeric purity of a chiral compound is a critical parameter, as the biological activity and toxicological profile of enantiomers can differ significantly. The control and accurate determination of the enantiomeric excess (e.e.) of (2S)-N-methyloxolane-2-carboxamide are paramount, particularly if it is to be used as a chiral synthon, catalyst, or auxiliary in asymmetric synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary and effective technique for resolving enantiomers and determining their purity. yakhak.orgzendy.io Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used and have demonstrated high chiral recognition abilities for a broad range of compounds, including cyclic amides. yakhak.orggfzxb.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric repulsion, have different energies for each enantiomer, leading to different retention times. tandfonline.comresearchgate.net

For this compound, a typical analytical method would involve injecting a solution of the compound onto a chiral column and eluting with a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol. yakhak.org The enantiomeric purity is then calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. cat-online.com Control of enantiomeric purity begins with the synthesis, often starting from a highly pure chiral precursor like L-proline and employing stereoselective reactions. nih.govyoutube.com

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity Analysis

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Hypothetical Rₛ-Isomer Retention Time | 8.5 min |

| Hypothetical Sₛ-Isomer Retention Time | 10.2 min |

This table presents a hypothetical but representative set of conditions for the chiral separation of N-methyloxolane-2-carboxamide enantiomers.

Conformational Analysis of the Oxolane Ring and Carboxamide Moiety

The three-dimensional structure of this compound is defined by the conformation of its five-membered oxolane ring and the orientation of the N-methylcarboxamide group. The oxolane ring, analogous to the pyrrolidine (B122466) ring in proline, is not planar and adopts puckered conformations to relieve torsional strain. nih.govnih.gov The two most common conformations are the "envelope" (where four atoms are coplanar and the fifth is out of the plane) and the "twist" (where no four atoms are coplanar). For 2-substituted oxolanes, the substituent's steric and electronic properties influence the preferred pucker of the ring.

The conformation is often studied using Nuclear Magnetic Resonance (NMR) spectroscopy, analyzing coupling constants and Nuclear Overhauser Effects (NOEs) to determine the spatial relationships between protons. nih.govsemanticscholar.org

Rotational Isomerism and Solvent Dependence

A key conformational feature of the N-methylcarboxamide moiety is the restricted rotation around the C2-C(O) and C(O)-N bonds. The amide C-N bond, in particular, has significant double-bond character due to resonance, resulting in a substantial rotational energy barrier. rsc.org This leads to the existence of cis and trans rotational isomers (rotamers) with respect to the amide bond, which can interconvert slowly on the NMR timescale.

The equilibrium between these rotamers and the barrier to their interconversion is sensitive to the solvent environment. nih.govacs.org Polar protic solvents can stabilize the charge-separated resonance form of the amide through hydrogen bonding with the carbonyl oxygen. nih.gov This increases the double-bond character of the C-N bond, thereby raising the energy barrier for rotation. acs.org Conversely, in non-polar solvents, the rotational barrier is typically lower. rsc.org This solvent-dependent behavior can be quantified using dynamic NMR (DNMR) experiments, which measure the coalescence temperature of the distinct signals from the two rotamers to calculate the free energy of activation (ΔG‡) for rotation. acs.org

Table 2: Hypothetical Solvent Effect on the Amide Rotational Barrier (ΔG‡) of this compound

| Solvent | Dielectric Constant (ε) | Hypothetical ΔG‡ (kcal/mol) |

| Toluene | 2.4 | 16.5 |

| Dichloromethane | 8.9 | 17.8 |

| Acetone | 21.0 | 18.5 |

| Methanol (B129727) | 32.7 | 19.4 |

This table illustrates the general trend that the energy barrier to amide bond rotation increases with solvent polarity. nih.govacs.org

Chiral Induction and Diastereoselective Synthesis Strategies

Chiral molecules like this compound, derived from natural chiral pool sources like amino acids, are valuable in asymmetric synthesis. nih.gov They can be employed as chiral auxiliaries, where they are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved. osi.lv The fixed stereochemistry and conformational rigidity of the oxolane ring can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face, thus inducing a specific stereochemistry in the product. youtube.comacs.org

A plausible synthetic strategy to produce a diastereomerically enriched compound using the principles of chiral induction would involve starting with (S)-proline. The synthesis could proceed via the reduction of the carboxylic acid to an alcohol, followed by a ring-closing reaction to form the oxolane ring from a suitable diol precursor, and finally amidation. In such a sequence, the stereocenter from L-proline directs the formation of new stereocenters. Proline and its derivatives are well-known for their ability to catalyze reactions like aldol (B89426) and Mannich reactions with high stereoselectivity by forming chiral enamine intermediates. wikipedia.orglibretexts.org

Computational Studies of Chiral Recognition

Computational chemistry provides powerful tools for understanding and predicting stereochemical outcomes and chiral recognition phenomena at the molecular level. dntb.gov.ua For this compound, computational methods can elucidate its conformational preferences, the mechanisms of its interactions with other chiral molecules, and the origins of stereoselectivity in reactions.

Molecular Dynamics (MD) Simulations for Chiral Interactions

Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. researchgate.net To understand the chiral recognition of this compound, one could perform an MD simulation of its two enantiomers interacting with a known chiral stationary phase, such as amylose tris(3,5-dimethylphenyl carbamate), in an explicit solvent environment. tandfonline.comtandfonline.com

By analyzing the trajectories of the atoms, researchers can identify the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking) responsible for chiral discrimination. tandfonline.com The simulation can reveal differences in the stability and lifetime of the diastereomeric complexes formed between each enantiomer and the CSP, providing a rationale for the observed chromatographic elution order. researchgate.nettandfonline.com

Table 3: Typical Parameters for an MD Simulation of Chiral Recognition

| Parameter | Description |

| Force Field | AMBER, CHARMM, or OPLS (for protein/organic molecules) |

| System | One enantiomer + CSP model + Solvent Box (e.g., Hexane/2-Propanol) |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100-500 nanoseconds |

| Analysis | Interaction energies, hydrogen bond lifetimes, radial distribution functions |

Density Functional Theory (DFT) for Mechanistic Insights and Stereoselectivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. chemrxiv.org It is particularly useful for studying reaction mechanisms and predicting the stereoselectivity of chemical reactions. nih.gov DFT calculations can be used to locate and characterize the geometries and energies of reactants, products, and, most importantly, transition states. researchgate.netacs.orgresearchgate.net

For a reaction involving this compound as a catalyst or substrate, DFT could be used to model the transition states leading to different stereoisomeric products. nih.gov The calculated energy difference between the diastereomeric transition states allows for the prediction of the major product, as the reaction will preferentially proceed through the lower-energy pathway. nih.gov This insight is invaluable for designing new stereoselective synthetic methods and understanding the origins of chiral induction. nih.gov

Computational and Theoretical Analysis of this compound: A Search for Data

A comprehensive search for computational chemistry and theoretical modeling studies on the specific chemical compound this compound has yielded no direct research articles or datasets. While extensive information is available for the related solvent, 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF), specific quantum chemical calculations, electronic structure analyses, reaction mechanism elucidations, spectroscopic property predictions, conformational space explorations, or solvent effect studies pertaining to the N-methylcarboxamide derivative are not present in the public domain.

The available literature primarily focuses on the properties and applications of 2-methyloxolane as a green solvent. nih.govresearchgate.netnih.govnih.govbohrium.comresearchgate.net These studies delve into its synthesis, physical-chemical properties, and use in extraction processes. nih.govresearchgate.netnih.govbohrium.com For instance, research has been conducted on its solubilization capabilities using models like Hansen Solubility Parameters (HSP) and COSMO-RS, which involve quantum and thermodynamic calculations to predict physical-chemical properties. nih.gov However, these calculations are applied to 2-methyloxolane itself and not to the N-methylcarboxamide derivative specified in the query.

The elucidation of synthetic pathways and reaction mechanisms is a key area of computational chemistry. researchgate.net For example, the mechanism for the conversion of a zwitterionic clonixin (B1669224) to a carboxamide side-product has been investigated, demonstrating the power of these theoretical approaches. researchgate.net Similarly, computational studies have been instrumental in understanding complex enzymatic reactions, such as those catalyzed by isopenicillin N synthase, by modeling reaction intermediates. researchgate.net Unfortunately, no such studies focused on the synthesis or reactivity of this compound could be located.

Furthermore, while computational methods are widely used for conformational analysis and understanding intramolecular interactions in various molecules, including those with structural similarities, no specific conformational analyses or explorations of the solvent effects on the molecular conformation and reactivity of this compound have been published. bohrium.comresearchgate.net

Computational Chemistry and Theoretical Modeling of 2s N Methyloxolane 2 Carboxamide

Structure-Reactivity/Selectivity Relationship (SRS) Studies

Structure-Reactivity/Selectivity Relationship (SRS) studies for a compound like (2S)-N-methyloxolane-2-carboxamide would theoretically involve the use of computational methods to understand how its three-dimensional structure influences its chemical reactivity and selectivity. This would typically involve:

Conformational Analysis: Identifying the most stable conformations of the molecule. The flexibility of the oxolane ring and the orientation of the N-methylcarboxamide substituent would be key factors.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. These calculations would help in predicting sites susceptible to nucleophilic or electrophilic attack.

Transition State Modeling: For any potential reaction involving this molecule, computational modeling could be used to determine the structure and energy of the transition state, providing insights into the reaction mechanism and kinetics.

Without experimental or computational data, it is not possible to provide specific details on the structure-reactivity profile of this compound.

Ligand-Target Interaction Prediction and Docking Studies

Ligand-target interaction prediction and molecular docking are computational techniques used to predict the binding mode and affinity of a small molecule (the ligand) to a macromolecular target, such as a protein. If this compound were to be investigated as a potential ligand for a specific biological target, the following steps would be hypothetically undertaken:

Target Identification: A specific protein target of interest would need to be selected.

Molecular Docking Simulations: The 3D structure of this compound would be "docked" into the binding site of the target protein using specialized software. These simulations would predict the preferred binding orientation and conformation of the ligand.

Interaction Analysis: The results of the docking simulation would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket.

As no such studies have been published for this compound, there is no data to present regarding its potential molecular interactions with any biological target.

Derivatization and Exploration of Structural Analogs of 2s N Methyloxolane 2 Carboxamide

Modification at the Oxolane Ring

Modifications to the saturated five-membered tetrahydrofuran (B95107) (oxolane) ring present a synthetic challenge due to its general stability. However, such changes are crucial for exploring the spatial and electronic requirements of potential binding partners.

Introduction of Additional Stereocenters

The introduction of new stereocenters onto the oxolane ring can profoundly influence a molecule's three-dimensional shape and its interactions with chiral environments, such as biological receptors or enzymes. This can be achieved by adding substituents at the C3, C4, or C5 positions of the oxolane ring. While specific examples for (2S)-N-methyloxolane-2-carboxamide are not documented in the provided search results, general synthetic strategies would involve starting from chiral precursors or employing stereoselective reactions on existing intermediates.

Ring Substitutions and Functionalization

Functionalizing the oxolane ring involves introducing various chemical groups to alter properties like polarity, hydrogen bonding capacity, and steric bulk. Research on the bio-based solvent 2-methyloxolane indicates that the ring itself is a stable scaffold derived from renewable resources like furfural. While not focused on carboxamide derivatives, this highlights the chemical accessibility and industrial interest in the oxolane core. Functionalization could include hydroxylation, halogenation, or the introduction of alkyl or aryl groups, though specific research detailing these modifications for this compound is not available.

Modification at the Carboxamide Nitrogen Atom

The nitrogen atom of the carboxamide group is a common and synthetically accessible point for derivatization.

Exploration of Diverse N-Substituents (e.g., aryl, alkyl, heterocyclic)

Replacing the methyl group on the carboxamide nitrogen with a variety of other substituents is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). Studies on other classes of carboxamides, such as pyrazine-2-carboxamide derivatives, demonstrate the wide range of possible modifications. In these analogous series, the N-substituent is varied to include different aryl and sulfonyl groups to modulate biological activity. For example, a general synthesis involves reacting the corresponding acid chloride with a diverse set of primary or secondary amines.

Table 1: Examples of N-Substituents Explored in Analogous Carboxamide Series This table is illustrative and based on general synthetic practices and findings for other carboxamide-containing compounds, as direct data for this compound is unavailable.

| Substituent Type | Example Group | Potential Impact |

|---|---|---|

| Alkyl | Ethyl, Isopropyl, Cyclohexyl | Modulates steric bulk and lipophilicity |

| Aryl | Phenyl, Naphthyl | Introduces potential for π-π stacking interactions |

| Heterocyclic | Pyridyl, Thienyl | Alters polarity, H-bonding, and metabolic stability |

Impact of N-Substitution on Stereochemistry and Conformation

The nature of the N-substituent can significantly impact the molecule's conformation. The rotation around the amide C-N bond is restricted, leading to cis and trans isomers. The size and electronic nature of the substituent influence the rotational barrier and the preferred conformation. Research on other cyclic systems, such as substituted isoxazolidines, shows that detailed conformational analysis using techniques like NMR spectroscopy is crucial to establish the precise three-dimensional structure of analogs. Such analyses are essential for understanding how N-substitution patterns translate into specific biological outcomes.

Modification at the Carboxamide Carbonyl Group

The carbonyl group of the carboxamide is a key functional group, acting as a hydrogen bond acceptor. While less common than N-substitution, its modification can lead to analogs with fundamentally different properties. Potential modifications include:

Reduction: The carbonyl could be reduced to a methylene (B1212753) group (-CH₂-), converting the amide to an amine and drastically altering its electronic character and hydrogen bonding ability.

Thionation: Replacement of the carbonyl oxygen with sulfur to form a thioamide. This changes the group's polarity, size, and hydrogen bonding properties.

Bioisosteric Replacement: The amide group could be replaced entirely with a bioisostere, such as a tetrazole or other five-membered heterocycles, which can mimic the spatial and electronic properties of the amide bond.

Detailed research findings specifically documenting these modifications on this compound are not present in the provided search results.

Synthesis of Conformationally Restricted Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of conformationally restricted analogs is a key strategy in medicinal chemistry to understand the optimal three-dimensional shape of a molecule for binding to its biological target. By locking the molecule into specific conformations, researchers can probe the bioactive conformation and improve properties such as potency and selectivity. While specific studies on this compound are not widely available, the principles of this approach can be illustrated through research on other molecules containing carboxamide and heterocyclic moieties.

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, in the development of anticancer agents, a series of acridine-substituted analogues of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide were synthesized to explore their effects on topoisomerase I and II. nih.gov These studies revealed that while the electronic properties of substituents had a minor impact on cytotoxicity, the steric bulk was a critical factor, with larger groups leading to a decrease in activity. nih.gov This highlights the importance of spatial arrangement in drug-target interactions.

In another example, the synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents demonstrated that structural optimization could significantly enhance biological activity. nih.gov An initial lead compound, OX12, was structurally modified, leading to the synthesis of derivatives with increased antiproliferative effects. nih.gov The iterative process of synthesizing and testing these analogs provides a clear roadmap for optimizing the lead structure.

The following table summarizes the findings from SAR studies on related compounds, illustrating the impact of structural modifications on biological activity.

| Parent Compound | Modification | Observed Effect on Activity | Reference |

| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | Introduction of bulky substituents | Loss of cytotoxic activity | nih.gov |

| 1,2,4-oxadiazole-sulfonamide (OX12) | Structural optimization to OX27 | Nearly two-fold increase in antiproliferative effect | nih.gov |

| 2-methoxyestradiol | Modification at the 16-position | Antiproliferative activity decreased as the size of the substituent increased | nih.gov |

These examples underscore the power of synthesizing conformationally restricted analogs to elucidate SAR and guide the design of more effective therapeutic agents.

Development of Prodrugs or Bioprecursors based on this compound Core (focus on chemical design principles)

The development of prodrugs is a well-established strategy to overcome undesirable properties of a drug candidate, such as poor solubility, limited permeability, rapid metabolism, or formulation challenges. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in the body to release the active pharmaceutical ingredient. The design of prodrugs based on a core structure like this compound would involve chemically modifying the molecule to create a temporary linkage that is cleaved in a desired physiological environment.

Key chemical design principles for prodrugs include:

Biocleavable Linkers: The choice of the linker connecting the promoiety to the parent drug is critical. Esters, carbonates, amides, and phosphates are common examples of linkers that can be cleaved by ubiquitous enzymes like esterases and phosphatases. For a compound like this compound, the amide nitrogen or a potential hydroxyl group on an analog could be sites for attaching a promoiety.

Modulation of Physicochemical Properties: A primary goal of prodrug design is to alter the lipophilicity or hydrophilicity of the parent drug. For instance, to enhance the absorption of a polar drug, a lipophilic promoiety can be attached. Conversely, a hydrophilic promoiety can be added to improve the aqueous solubility of a lipophilic drug.

Targeted Delivery: More advanced prodrug strategies aim for site-specific drug release. This can be achieved by designing linkers that are cleaved by enzymes that are overexpressed at the target site, such as in tumor tissues.

An example of prodrug design can be seen in the development of derivatives of the anti-inflammatory drug naproxen. nih.gov By converting the carboxylic acid group to an amide, researchers aimed to reduce the ulcerogenic properties of the parent drug. nih.gov Similarly, in the case of the antiparasitic agent oxamniquine, methacrylate (B99206) and acrylamide (B121943) prodrugs were designed to potentially prolong its biological action. nih.gov

The table below outlines some common prodrug design strategies and their intended outcomes.

| Prodrug Strategy | Chemical Modification | Intended Outcome | Example Parent Compound | Reference |

| Increase Lipophilicity | Esterification of a carboxylic acid or alcohol | Enhanced membrane permeability | Naproxen (conversion to amides) | nih.gov |

| Increase Solubility | Attachment of a phosphate (B84403) group | Improved aqueous solubility for intravenous administration | - | |

| Prolonged Release | Polymer conjugation | Sustained release of the active drug | Oxamniquine (methacrylate copolymer) | nih.gov |

| Targeted Activation | Use of enzyme-specific cleavable linkers | Site-specific drug release | - |

By applying these chemical design principles, a molecule like this compound could be transformed into a prodrug with an improved therapeutic profile.

Applications of 2s N Methyloxolane 2 Carboxamide in Advanced Chemical Research Excluding Clinical/therapeutic

As Chiral Building Blocks in Complex Molecule Synthesis

The synthesis of complex, enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the fields of natural product synthesis and materials science. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are essential for this purpose. The (2S)-N-methyloxolane-2-carboxamide scaffold, with its defined stereocenter at the C2 position of the oxolane ring, presents itself as a promising chiral building block.

The oxolane (tetrahydrofuran) ring is a common structural motif in a wide array of natural products and biologically active compounds. The ability to introduce this ring system with a specific stereochemistry is of great value. For instance, the synthesis of chiral tetrahydrofurans containing tertiary allylic alcohols has been achieved with high yields and excellent stereoselectivity through nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones. rsc.org This highlights the utility of chiral oxolane derivatives in constructing complex stereogenic centers.

Furthermore, the synthesis of chiral building blocks from achiral starting materials using asymmetric catalysis is a powerful strategy. nih.gov The this compound can be envisioned as being derived from L-proline, a readily available chiral starting material from the chiral pool. This accessibility enhances its attractiveness as a building block for more complex molecular architectures. The catalytic hydrogenation of substrates containing a pyroglutamate (B8496135) auxiliary, derived from glutamic acid, has been shown to produce chiral cyclohexane (B81311) carboxylic acids with high diastereomeric excess. nih.gov This demonstrates the principle of using amino acid-derived chiral auxiliaries to control stereochemistry in the synthesis of cyclic systems.

As Chiral Ligands or Auxiliaries in Asymmetric Catalysis

Asymmetric catalysis, the use of chiral catalysts to control the stereochemical outcome of a reaction, is a field of immense importance. Chiral ligands and auxiliaries play a pivotal role in this process by creating a chiral environment around a metal center or by temporarily attaching to a substrate to direct the stereoselective formation of a product.

The structure of this compound, being a proline derivative, suggests its potential as a chiral ligand or auxiliary. Proline and its derivatives are well-established organocatalysts and have been used in a variety of asymmetric transformations. researchgate.netrsc.orgorganic-chemistry.org For example, L-proline has been shown to be an efficient catalyst for the transamidation of carboxamides and thioamides with amines. researchgate.netorganic-chemistry.org

Moreover, chiral ligands containing oxolane or related cyclic ether moieties have been successfully employed in asymmetric catalysis. Chiral ligands with two dioxolane rings have been synthesized and their potential in asymmetric hydrogenation has been demonstrated, leading to the formation of amino acids from enamide precursors. rsc.org The coordinating ability of the oxygen atom in the oxolane ring can be crucial for the catalytic activity and selectivity of metal complexes. The use of 2-methyloxolane (2-MeTHF), a closely related analogue, as a solvent in asymmetric catalysis has shown that it can influence the rate and enantioselectivity of reactions. mdpi.comencyclopedia.pub The development of chiral bis(imidazolinyl)- and bis(oxazolinyl)thiophenes as ligands for copper-catalyzed asymmetric Friedel-Crafts alkylation reactions further underscores the utility of heterocyclic scaffolds in designing effective chiral ligands. nih.gov

The combination of the chiral oxolane ring and the N-methylcarboxamide group in this compound offers multiple potential coordination sites for metal ions, making it an interesting candidate for the development of novel chiral ligands for a range of asymmetric transformations.

As Components of Biomolecular Tools (e.g., modified nucleosides for aptamer discovery)

Biomolecular tools are essential for studying and manipulating biological systems. Aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific target molecules, are a class of such tools with growing importance. The discovery and optimization of aptamers often involve the use of modified nucleosides to enhance their stability, binding affinity, and specificity. nih.gov

The oxolane ring in this compound is structurally similar to the furanose sugar in nucleosides. This similarity suggests that it could be incorporated into synthetic nucleoside analogues. The synthesis of oxolane derivatives with hydroxyl and hydroxymethyl groups, similar to those in deoxyribose, has been reported, and these have been used to create muscarine-type derivatives with biological activity. nih.gov The modification of nucleosides is a key strategy in the development of aptamers with improved properties. nih.gov For instance, modifications at the 2'-position of the sugar ring, such as 2'-fluoro or 2'-O-methyl substitutions, are common for increasing nuclease resistance. nih.gov

Insights from Structural Analogues with Related Chemical Utility

The push towards greener and more sustainable chemical processes has led to the exploration of bio-based solvents as alternatives to traditional petroleum-derived solvents. 2-Methyloxolane (2-MeTHF or 2-MeOx), a close structural analogue of this compound, has emerged as a promising green solvent. nih.govbohrium.comdntb.gov.uaacs.orgnih.govresearchgate.netmdpi.com

2-MeTHF is produced from renewable biomass sources such as lignocellulose. bohrium.comnih.gov It is considered a more environmentally friendly alternative to solvents like tetrahydrofuran (B95107) (THF) and hexane (B92381) due to its lower toxicity and biodegradability. nih.govbohrium.comdntb.gov.ua Its physical and chemical properties make it a suitable solvent for a variety of applications, including chemical reactions and extractions. nih.govbohrium.comdntb.gov.uanih.gov

Table 1: Comparison of Properties of 2-Methyloxolane and Hexane

| Property | 2-Methyloxolane (2-MeOx) | n-Hexane | Reference |

| Boiling Point (°C) | 80 | 69 | nih.gov |

| Density (g/mL) | 0.855 | 0.659 | nih.gov |

| Water Solubility | Partially miscible | Immiscible | mdpi.com |

| Source | Bio-based | Petroleum-based | bohrium.comnih.gov |

2-MeTHF has been successfully used as a solvent for the extraction of natural products such as flavors, fragrances, and lipids. nih.govbohrium.commdpi.com In many cases, it has shown comparable or even superior extraction yields compared to hexane. nih.govmdpi.com Furthermore, 2-MeTHF has been employed in asymmetric catalysis, where it can influence the stereochemical outcome of reactions. mdpi.comencyclopedia.pub The insights gained from the extensive research on 2-MeTHF as a green solvent suggest that other oxolane derivatives, including this compound, could also possess favorable solvent properties and contribute to the development of more sustainable chemical processes.

Chemical probes are small molecules used to study and manipulate biological systems. The carboxamide functional group is a common scaffold in the design and synthesis of such probes due to its ability to form hydrogen bonds and its presence in many biologically active molecules. nih.govontosight.ainih.govplos.orgacs.orggoogle.com

Carboxamide derivatives have been developed as promising therapeutic agents, including anticancer agents. nih.govacs.org For example, N-substituted 1H-indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov The development of these compounds often involves a combination of synthesis, biological evaluation, and computational modeling to understand their mechanism of action. nih.gov

The synthesis of carboxamide derivatives is often modular, allowing for the systematic variation of different parts of the molecule to optimize its properties. google.com This modularity is crucial for developing chemical probes with high potency and selectivity for their target. Sulphonamide-carboxamide derivatives have been synthesized and shown to possess antimalarial and antioxidant properties. plos.org

The presence of the N-methylcarboxamide group in this compound makes it a potential starting point for the development of novel chemical probes. By modifying the oxolane ring or the N-methyl group, a library of related compounds could be synthesized and screened for various biological activities.

Conclusion and Outlook in Chemical Research

Summary of Current Research Contributions

Direct research focused exclusively on (2S)-N-methyloxolane-2-carboxamide is limited in publicly accessible literature. However, its structural components, the oxolane (tetrahydrofuran) ring and the N-methylcarboxamide group, are well-studied in other contexts. The oxolane ring is a common motif in numerous natural products and pharmaceuticals, valued for its metabolic stability and ability to form key hydrogen bond interactions. nih.govnih.gov The N-methylamide functionality is also a fundamental component of many biologically active molecules, including peptides and synthetic drugs.

The primary contribution of existing research lies in the foundational methods applicable to the synthesis and understanding of such chiral heterocycles. The synthesis of chiral amides and peptides has seen significant advancements, with a focus on racemization-free coupling reagents to ensure high enantiomeric purity. rsc.orgresearchgate.netchiralpedia.com These methodologies provide a strong basis from which specific synthetic routes to this compound can be devised.

Emerging Methodologies and Future Directions in Synthetic Chemistry for Oxolane-2-carboxamides

The synthesis of oxolane-2-carboxamides, particularly in an enantiomerically pure form, presents several interesting challenges and opportunities for innovation. Future research is likely to focus on developing more efficient and sustainable synthetic methods.

Table 1: Potential Synthetic Approaches for this compound

| Synthetic Approach | Description | Potential Advantages |

| Amide Coupling Reactions | This is a widely used method involving the reaction of an activated carboxylic acid (or its derivative, such as an acyl chloride) with an amine. For this compound, this would involve coupling (S)-tetrahydrofuran-2-carboxylic acid with methylamine. | High yields and a broad range of available coupling reagents. |

| Catalytic Amidation | Emerging methods focus on the direct catalytic amidation of carboxylic acids, avoiding the need for stoichiometric activating agents. This is a more atom-economical approach. researchgate.net | Reduced waste and milder reaction conditions. |

| Enzyme-Catalyzed Synthesis | Biocatalysis offers a green and highly selective route to chiral compounds. Enzymes such as lipases or engineered amidases could potentially be used for the synthesis. | High enantioselectivity and environmentally friendly conditions. |

| From Chiral Pool Starting Materials | Synthesis can commence from readily available chiral molecules, such as pantolactones, which can be chemically transformed into the desired chiral tetrahydrofuran (B95107) derivatives. researchgate.net | Access to high enantiomeric purity from natural sources. |

Future directions in this area will likely involve the use of flow chemistry for safer and more scalable production, as well as the application of machine learning and artificial intelligence to predict optimal reaction conditions and discover novel catalytic systems. numberanalytics.com

Potential for New Applications in Chemical Sciences and Materials

The unique three-dimensional structure of this compound, conferred by its chiral center and functional groups, suggests a range of potential applications in chemical sciences and materials.

Medicinal Chemistry : The tetrahydrofuran motif is present in several antiviral drugs, where it acts as a potent P2 ligand for HIV protease. nih.gov The N-methylcarboxamide group can participate in hydrogen bonding, a critical interaction for drug-receptor binding. Therefore, this compound could serve as a valuable building block for the synthesis of new therapeutic agents. The development of novel influenza A virus replication inhibitors has also explored carboxamide derivatives. acs.org

Chiral Ligands in Asymmetric Catalysis : Chiral heterocyclic compounds are often used as ligands for transition metal catalysts in asymmetric synthesis. The oxygen and nitrogen atoms in this compound could coordinate with a metal center, creating a chiral environment that could induce enantioselectivity in a variety of chemical transformations.

Chiral Materials Science : There is a growing interest in the development of chiral materials for applications in optics, electronics, and sensor technology. chiralpedia.comchiralpedia.com The incorporation of this compound into polymers or other materials could lead to novel properties, such as chiroptical responses or enantioselective recognition capabilities. Recent research has highlighted the potential of chiral perovskites in developing new types of transistors with low energy dissipation. yale.edu

Challenges and Opportunities in the Synthesis and Characterization of Chiral Heterocyclic Amides

Despite the promising potential, the synthesis and characterization of chiral heterocyclic amides like this compound are not without challenges.

Table 2: Key Challenges and Opportunities

| Challenge | Opportunity |

| Stereocontrol | Achieving high enantiomeric purity during synthesis is a primary challenge. This requires the use of effective chiral catalysts, auxiliaries, or starting materials. numberanalytics.com |

| Racemization | Amide bond formation can sometimes lead to racemization at the adjacent stereocenter, particularly under harsh reaction conditions. |

| Purification | The separation of enantiomers can be difficult and costly, often requiring chiral chromatography. |

| Characterization | Confirming the absolute stereochemistry and enantiomeric purity requires specialized analytical techniques, such as chiral HPLC, polarimetry, and vibrational circular dichroism (VCD). |

The pursuit of solutions to these challenges will continue to drive innovation in synthetic organic chemistry and open up new avenues for the application of chiral heterocyclic amides in a wide range of scientific disciplines. The exploration of compounds like this compound, while currently in its infancy, holds the promise of contributing to these advancements.

Q & A

Basic: What synthetic strategies are recommended for preparing (2S)-N-methyloxolane-2-carboxamide, and how is its stereochemical purity validated?

Methodological Answer:

The synthesis of this compound typically involves stereoselective carboxamide formation. A plausible route includes:

- Step 1: Condensation of oxolane-2-carboxylic acid derivatives with methylamine under coupling agents like EDC/HOBt.

- Step 2: Chiral resolution (e.g., via chiral chromatography) to isolate the (2S) enantiomer.

- Purity Validation:

- HPLC with chiral columns to confirm enantiomeric excess (≥98%).

- NMR spectroscopy (¹H and ¹³C) to verify structural integrity and absence of byproducts.

- Mass spectrometry (HRMS) for molecular weight confirmation.

For intermediates, refer to analogous carboxamide syntheses in and , which emphasize protecting group strategies for oxolane rings .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles (mandatory due to uncharacterized toxicity; see and ).

- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Storage: Tightly sealed containers in dry, ventilated areas at 2–8°C to prevent degradation ().

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Toxicological Note: No acute toxicity data exists; treat as a potential health hazard and follow OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Advanced: How does the stereochemistry of this compound influence its pharmacological interactions?

Methodological Answer:

The (2S) configuration is critical for receptor binding specificity. For example:

- Adenosine Receptor Antagonism: Structurally related compounds like IB-MECA ( ) show stereochemistry-dependent activity at A3 receptors.

- Experimental Design:

- Docking Studies: Compare (2S) and (2R) enantiomers using molecular modeling (e.g., AutoDock Vina) to predict binding affinity.

- Functional Assays: Measure cAMP inhibition (via ELISA) in HEK293 cells expressing adenosine receptors.

- Data Interpretation: A ≥10-fold difference in IC50 between enantiomers indicates stereochemical selectivity .

Advanced: How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

Stability studies should include:

- pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Analyze degradation via HPLC ( ).

- Thermal Stability: Heat samples to 40–60°C and monitor decomposition kinetics using TGA/DSC.

- Light Sensitivity: Expose to UV/VIS light (ICH Q1B guidelines) and track photodegradation products with LC-MS.

- Key Findings: notes incompatibility with oxidizers; avoid storage near peroxides or strong acids. Long-term stability requires periodic reanalysis (every 6 months) .

Advanced: How can contradictions in reported biological activities of this compound derivatives be resolved?

Methodological Answer:

Address discrepancies through:

- Meta-Analysis: Systematically compare assay conditions (e.g., cell lines, agonist concentrations) across studies. For example, adenosine receptor activity may vary between CHO vs. HEK293 cells.

- Dose-Response Curves: Replicate experiments with standardized protocols (e.g., EC50 determination under matched ATP levels).

- Structural Confirmation: Verify compound identity in conflicting studies via NMR and HRMS to rule out batch variability ( ).

- Statistical Tools: Apply Bland-Altman plots or hierarchical modeling to identify systematic biases () .

Advanced: What analytical techniques are recommended for identifying degradation products of this compound?

Methodological Answer:

- LC-MS/MS: Use high-resolution mass spectrometry to detect low-abundance degradants (e.g., hydrolyzed oxolane rings).

- Forced Degradation Studies: Expose the compound to heat (80°C), humidity (75% RH), and oxidative stress (H2O2).

- Isolation and Characterization: Purify degradants via preparative HPLC and analyze with 2D NMR (COSY, HSQC) for structural elucidation.

- Reference: ’s approach for tetrahydrochromene derivatives can guide method development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.